3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione
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Overview
Description
The compound “3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione” is a complex organic molecule that contains a quinazolinedione core and a piperazine ring . Quinazolinediones are a type of heterocyclic compound that have been studied for their potential biological activities . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms, and they are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the acetyl group could potentially undergo reactions such as hydrolysis or reduction .Scientific Research Applications
Stability under Stress Conditions
The stability of 3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione under various stress conditions was investigated to understand its resilience to environmental factors such as temperature, light, and oxidants. This research revealed that the compound is stable under UV radiation, elevated temperatures, and when exposed to oxidants. However, it demonstrated instability in both acidic and alkaline hydrolysis conditions, leading to degradation. The findings from this study are vital for the development of regulatory documents for this pharmaceutical substance, particularly concerning its storage and handling requirements (Gendugov et al., 2021).
Antitumor Properties
Research into quinazoline derivatives containing piperazine moieties has highlighted their potential as antitumor agents. These compounds have shown potent antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3. Specifically, derivatives such as N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamidename C9 exhibited excellent antitumor activity, comparable to control substances like gefitinib. This exploration into quinazoline derivatives opens up new avenues for cancer treatment, emphasizing the importance of structural design in the development of effective antitumor drugs (Li et al., 2020).
Antibacterial Activity
The antibacterial activity of new quinazoline derivatives, particularly against methicillin and quinolone-resistant Staphylococcus aureus, has been a focal point of recent research. These compounds, synthesized through Suzuki C–C cross-coupling reactions and further treated with piperazine bases, have demonstrated potent antibacterial activities. This study underscores the potential of quinazoline derivatives as viable candidates for developing new antibacterial drugs to combat resistant bacterial strains, thereby addressing a significant challenge in current infectious disease treatment (Patel, 2020).
Mechanism of Action
Properties
IUPAC Name |
3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-16(28)17-6-8-18(9-7-17)25-12-14-26(15-13-25)21(29)10-11-27-22(30)19-4-2-3-5-20(19)24-23(27)31/h2-9H,10-15H2,1H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAHICSPWJGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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